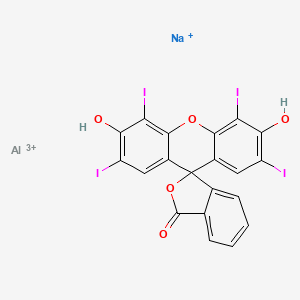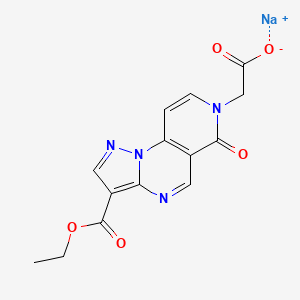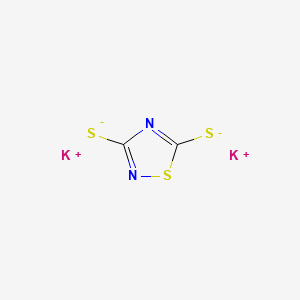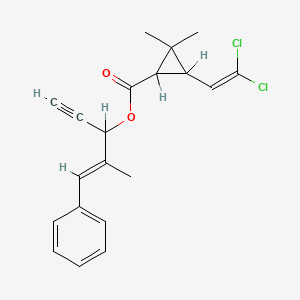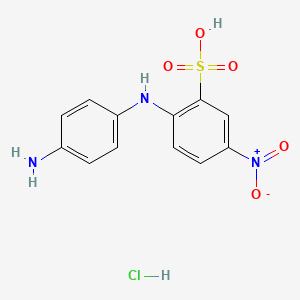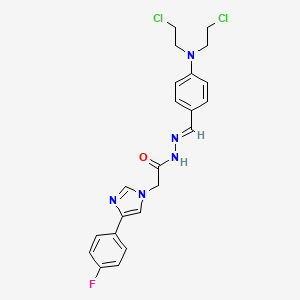
1H-Imidazole-1-acetic acid, 4-(4-fluorophenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole-1-acetic acid, 4-(4-fluorophenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of 1H-Imidazole-1-acetic acid, 4-(4-fluorophenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the imidazole ring, followed by the introduction of the acetic acid and fluorophenyl groups. The final step involves the addition of the bis(2-chloroethyl)amino group through a condensation reaction with the hydrazide. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.
Reduction: The bis(2-chloroethyl)amino group can be reduced to form secondary amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Imidazole-1-acetic acid, 4-(4-fluorophenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity.
Comparison with Similar Compounds
Compared to other similar compounds, 1H-Imidazole-1-acetic acid, 4-(4-fluorophenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide stands out due to its unique combination of functional groups. Similar compounds include:
1H-Imidazole-1-acetic acid derivatives: These compounds share the imidazole-acetic acid core but differ in their substituents.
Fluorophenyl derivatives: Compounds with fluorophenyl groups that exhibit similar chemical reactivity.
Bis(2-chloroethyl)amino derivatives: These compounds are known for their alkylating properties and are used in various chemical and biological applications.
This compound’s unique structure and properties make it a valuable subject of study in multiple scientific disciplines.
Properties
CAS No. |
93637-58-2 |
|---|---|
Molecular Formula |
C22H22Cl2FN5O |
Molecular Weight |
462.3 g/mol |
IUPAC Name |
N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-[4-(4-fluorophenyl)imidazol-1-yl]acetamide |
InChI |
InChI=1S/C22H22Cl2FN5O/c23-9-11-30(12-10-24)20-7-1-17(2-8-20)13-27-28-22(31)15-29-14-21(26-16-29)18-3-5-19(25)6-4-18/h1-8,13-14,16H,9-12,15H2,(H,28,31)/b27-13+ |
InChI Key |
KDOZCJFNMMGZIL-UVHMKAGCSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CN2C=C(N=C2)C3=CC=C(C=C3)F)N(CCCl)CCCl |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)CN2C=C(N=C2)C3=CC=C(C=C3)F)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-[(Trifluoromethyl)thio]phenyl]piperazine-1-propiononitrile monohydrochloride](/img/structure/B12699589.png)
![(2-Hydroxyethyl)[11-[(2-hydroxyphenethyl)methylamino]undecyl]methylphenacylammonium chloride](/img/structure/B12699595.png)

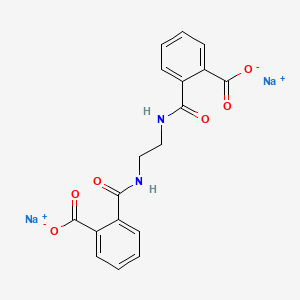


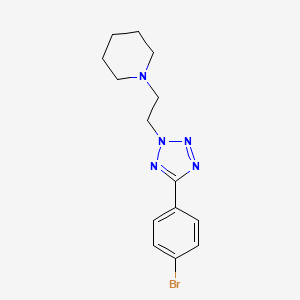

![2-[6-(Diethylamino)-2-[(2-hydroxy-4-sulpho-1-naphthyl)azo]-3-oxo(3h)-xanthen-9-yl]benzoic acid](/img/structure/B12699625.png)
